YDJ1 vs. SIS1: Superior Luciferase Refolding Efficiency in Hsp70-Coupled Assays
In direct head-to-head comparison, the YDJ1/Hsp70 Ssa1 chaperone pair refolds firefly luciferase with several-fold greater efficiency than the SIS1/Hsp70 Ssa1 pair. This difference was not attributable to ATPase activation capacity, as both YDJ1 and SIS1 stimulated Ssa1 ATPase activity to comparable levels [1].
| Evidence Dimension | Luciferase refolding efficiency |
|---|---|
| Target Compound Data | YDJ1 + Ssa1: Several-fold higher refolding yield than Sis1 + Ssa1 |
| Comparator Or Baseline | SIS1 (yeast Type II Hsp40 co-chaperone) |
| Quantified Difference | Several-fold greater efficiency; ATPase stimulation not significantly different between YDJ1 and SIS1 |
| Conditions | In vitro luciferase refolding assay using purified yeast Hsp70 Ssa1 and co-chaperones YDJ1 or SIS1 |
Why This Matters
Procurement of authentic YDJ1 is essential for experiments requiring efficient luciferase refolding, as substitution with the Type II Hsp40 SIS1 will yield substantially lower signal despite equivalent ATPase activation.
- [1] Lu Z, Cyr DM. Protein folding activity of Hsp70 is modified differentially by the hsp40 co-chaperones Sis1 and Ydj1. J Biol Chem. 1998 Oct 23;273(43):27824-30. doi: 10.1074/jbc.273.43.27824. PMID: 9774392. View Source
